Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

Vue d'ensemble

Description

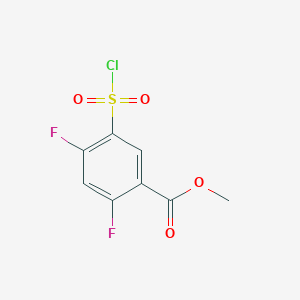

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with fluorine atoms and a chlorosulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,4-difluorobenzoic acid as the starting material.

Chlorosulfonylation Reaction:

Methylation: The final step involves the methylation of the carboxylic acid group to form the methyl ester.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.

Purification: Purification steps, such as recrystallization or distillation, are employed to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Amides, esters, or ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows for the introduction of functional groups that can enhance biological activity.

Synthesis of Anticancer Agents

Recent studies have demonstrated the potential of this compound in developing novel anticancer agents. Researchers have synthesized various derivatives that exhibit selective cytotoxicity against cancer cells. For instance, modifications to the sulfonyl group have been shown to improve the efficacy and selectivity of these compounds against specific cancer types.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against HER2-positive breast cancer cells. The results indicated that certain modifications led to increased potency, highlighting the compound's versatility in drug design .

Bioconjugation Technologies

The compound is also utilized in bioconjugation technologies, particularly in the development of antibody-drug conjugates (ADCs). Its chlorosulfonyl moiety can react with nucleophiles on proteins, allowing for site-specific labeling and drug delivery.

ADC Development

The incorporation of this compound into ADCs has shown promise in enhancing therapeutic efficacy while minimizing off-target effects.

Case Study:

A doctoral thesis from the Technical University of Denmark explored advanced bioconjugation techniques using this compound. The research demonstrated how electron-withdrawing groups on the aryl sulfate moiety could enhance cleavage rates by sulfatases, thus improving the release profile of cytotoxic agents from ADCs .

Material Science Applications

In material science, this compound is investigated for its role in creating functional polymers and coatings with enhanced properties.

Functional Polymers

The compound's ability to introduce sulfonyl groups into polymer backbones allows for improved thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value | Notes |

|---|---|---|

| Thermal Stability | High | Enhanced by sulfonyl group incorporation |

| Chemical Resistance | Excellent | Suitable for harsh environments |

| Mechanical Strength | Moderate | Dependent on polymer matrix |

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Enzymes or receptors that interact with the compound.

Pathways: Involvement in metabolic or signaling pathways that influence biological processes.

Comparaison Avec Des Composés Similaires

Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Methyl 5-bromo-2-(chlorosulfonyl)benzoate

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate core with two fluorine substituents and a chlorosulfonyl group. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folic acid synthesis. This compound may also interact with specific receptors or enzymes due to its electrophilic chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in proteins.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Many sulfonamide derivatives have demonstrated antimicrobial properties by inhibiting bacterial growth.

- Anticancer Potential : Some studies suggest that fluorinated benzoates can induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of fluorine atoms enhances lipophilicity and bioavailability, while the chlorosulfonyl group increases electrophilicity, potentially leading to stronger interactions with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorosulfonyl Group | Enhances reactivity and binding affinity |

| Fluorine Substituents | Increases lipophilicity and metabolic stability |

| Benzoate Core | Provides a scaffold for further modifications |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that related sulfonamide compounds effectively inhibited bacterial growth in vitro. The IC50 values varied depending on structural modifications, indicating that the chlorosulfonyl group plays a significant role in enhancing activity against specific strains .

- Anticancer Activity : In vitro assays showed that this compound could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent .

- Enzyme Interaction : Research into enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain metabolic enzymes, highlighting its potential therapeutic applications .

Propriétés

IUPAC Name |

methyl 5-chlorosulfonyl-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O4S/c1-15-8(12)4-2-7(16(9,13)14)6(11)3-5(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISREXSAILYBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.